molecular formula C7H7FN2O2 B12291930 2-Fluoro-3-hydrazinylbenzoic acid

2-Fluoro-3-hydrazinylbenzoic acid

Cat. No.: B12291930
M. Wt: 170.14 g/mol
InChI Key: NOXZITYQRAJJEW-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydrazinylbenzoic acid is an organic compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol It is characterized by the presence of a fluorine atom at the second position and a hydrazinyl group at the third position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-hydrazinylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of nucleophilic fluorination and the use of readily available starting materials suggest that scalable production is feasible.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-hydrazinylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Azo and azoxy compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Fluoro-3-hydrazinylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Fluoro-3-hydrazinylbenzoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzoic acid: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.

    3-Hydrazinylbenzoic acid: Lacks the fluorine atom, affecting its chemical properties and reactivity.

Uniqueness

2-Fluoro-3-hydrazinylbenzoic acid is unique due to the presence of both the fluorine atom and the hydrazinyl group, which confer distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

2-fluoro-3-hydrazinylbenzoic acid

InChI

InChI=1S/C7H7FN2O2/c8-6-4(7(11)12)2-1-3-5(6)10-9/h1-3,10H,9H2,(H,11,12)

InChI Key

NOXZITYQRAJJEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)NN)F)C(=O)O

Origin of Product

United States

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